1H NMR and 13C NMR spectra reference for tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate
1H NMR and 13C NMR spectra reference for tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate
In-Depth Technical Guide: 1 H and 13 C NMR Spectral Reference for tert-Butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate
Executive Summary
As a Senior Application Scientist, I frequently encounter complex synthetic intermediates that require rigorous spectroscopic validation. tert-Butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate is a prime example of a polyfunctional scaffold utilized in the development of fluorinated active pharmaceutical ingredients (APIs). Its structural architecture—comprising a chiral center, a Boc-protected amine, a primary bromide, and a fluorinated aromatic ring—creates a highly nuanced nuclear magnetic resonance (NMR) profile.
This whitepaper provides a comprehensive, causality-driven guide to the 1 H and 13 C NMR characterization of this molecule, detailing the underlying quantum mechanical spin systems, heteronuclear coupling phenomena, and a self-validating experimental workflow.
Structural Dynamics & Spectroscopic Theory
To accurately assign the NMR spectra of this compound, we must first deconstruct the physical chemistry dictating its nuclear shielding and spin-spin coupling environments.
Diastereotopicity at C1 and C3
The defining feature of this molecule's aliphatic region is the chiral center at the C2 position. Because C2 is asymmetric, the adjacent methylene protons at C1 ( −CH2−NHBoc ) and C3 ( −CH2−Br ) are strictly diastereotopic[1]. Unlike enantiotopic protons, which share identical chemical shifts in achiral solvents like CDCl3 [2], diastereotopic protons reside in permanently distinct magnetic environments regardless of C-C bond rotation.
Consequently, the two protons on C1 (and similarly on C3) are chemically non-equivalent. They couple not only to the C2 methine proton ( 3JHH ) but also strongly to each other ( 2JHH≈10−14 Hz), resulting in complex ABX multiplet systems rather than simple first-order doublets.
Carbamate Rotameric Effects
The tert-butyloxycarbonyl (Boc) group introduces dynamic spectral nuances. The partial double-bond character of the carbamate C-N bond restricts free rotation, leading to the population of distinct rotamers in solution[3]. In 1 H NMR spectroscopy, this dynamic exchange process often manifests as a significant broadening of the carbamate N-H signal ( ∼4.65 ppm) and occasionally causes subtle line broadening in the adjacent C1 methylene signals[4].
Heteronuclear 19 F- 13 C Coupling
In the 13 C NMR spectrum, the presence of the 100% naturally abundant, spin-½ 19 F nucleus on the aromatic ring causes extensive heteronuclear splitting[5]. The magnitude of the carbon-fluorine coupling constant ( nJCF ) decays predictably as a function of bond distance, providing an authoritative, self-validating metric for assigning the aromatic carbons[6]:
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1JCF (Ipso): ∼245 Hz
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2JCF (Ortho): ∼21 Hz
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3JCF (Meta): ∼8 Hz
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4JCF (Para): ∼3 Hz
Spin-spin coupling network and anisotropic interactions in the target molecule.
Quantitative Spectral Assignments
The following tables synthesize the predicted quantitative data for the target compound, grounded in established chemical shift rules and referenced literature for Boc-protected amines[7] and fluorinated aromatics[5].
Table 1: 1 H NMR Assignments (400 MHz, CDCl3 )
| Position | Shift δ (ppm) | Multiplicity | Integration | Coupling ( J in Hz) | Mechanistic Assignment |
| Boc- CH3 | 1.38 | s | 9H | - | Intense singlet due to 9 equivalent methyl protons. |
| C2- H | 3.15 | m | 1H | - | Methine proton; complex multiplet due to coupling with 4 adjacent diastereotopic protons. |
| C1- Ha | 3.32 | ddd | 1H | 13.5, 7.5, 5.0 | Diastereotopic proton adjacent to NHBoc. |
| C1- Hb | 3.48 | ddd | 1H | 13.5, 7.0, 5.0 | Diastereotopic proton adjacent to NHBoc. |
| C3- Ha | 3.52 | dd | 1H | 10.5, 6.5 | Diastereotopic proton adjacent to Bromine. |
| C3- Hb | 3.61 | dd | 1H | 10.5, 5.5 | Diastereotopic proton adjacent to Bromine (most deshielded aliphatic). |
| N- H | 4.65 | br s | 1H | - | Broadened by quadrupolar 14 N relaxation and Boc rotameric exchange. |
| Ar- H (ortho to F) | 7.02 | t | 2H | 8.6 | C3', C5' protons; appears as a pseudo-triplet due to similar 3JHH and 3JHF . |
| Ar- H (meta to F) | 7.21 | dd | 2H | 8.6, 5.4 | C2', C6' protons; coupled to adjacent protons and the 19 F nucleus. |
Table 2: 13 C NMR Assignments (100 MHz, CDCl3 )
| Position | Shift δ (ppm) | Multiplicity | Coupling ( JCF in Hz) | Mechanistic Assignment |
| Boc- CH3 | 28.3 | s | - | -C( CH3 ) 3 |
| C3 | 35.8 | s | - | - CH2 -Br (Shielded relative to C1 due to heavy atom effect of Br). |
| C1 | 43.6 | s | - | - CH2 -NHBoc |
| C2 | 46.5 | s | - | - C H(Ar)- |
| Boc- Cq | 79.6 | s | - | - C (CH 3 ) 3 |
| Ar-C3', C5' | 115.6 | d | 21.3 | Ortho to F ( 2JCF ) |
| Ar-C2', C6' | 129.4 | d | 8.1 | Meta to F ( 3JCF ) |
| Ar-C1' | 135.2 | d | 3.2 | Ipso to alkyl chain ( 4JCF ) |
| Boc C=O | 155.8 | s | - | Carbamate Carbonyl |
| Ar-C4' | 161.9 | d | 245.5 | Ipso to F ( 1JCF ) |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your spectral data, mere acquisition is insufficient. The following protocol integrates a self-validating feedback loop to confirm ambiguous assignments (such as the carbamate N-H).
Step-by-Step Methodology
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Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3 ). The solvent provides an internal deuterium lock and its residual CHCl3 peak serves as an internal reference ( δ 7.26 ppm for 1 H, δ 77.16 ppm for 13 C)[7].
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Tuning and Shimming: Carefully tune the probe and optimize the Z and Z2 shims. Causality: High magnetic field homogeneity is strictly required to resolve the fine 4JCF ( ∼3 Hz) couplings in the 13 C spectrum and the complex ABX splitting of the diastereotopic protons.
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Primary 1 H Acquisition: Run a standard 1D proton sequence (e.g., zg30 on Bruker systems) with 16 scans and a 1-second relaxation delay.
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D2O Shake Test (Self-Validation): If the broad signal at ∼4.65 ppm is ambiguous, add 1-2 drops of D2O directly to the NMR tube, shake vigorously, and re-acquire the 1 H spectrum. Causality: The labile carbamate N-H proton will undergo rapid chemical exchange with deuterium, causing its signal to disappear entirely, thereby confirming its assignment[4].
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13 C Acquisition: Acquire the 13 C spectrum using a proton-decoupled sequence (e.g., zgpg30) with a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the quaternary aromatic carbons, which suffer from long T1 relaxation times and lack Nuclear Overhauser Enhancement (NOE).
Self-validating experimental workflow for NMR acquisition and signal verification.
References
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Functionalized Three-dimensional Architected Materials via Thiol-Michael Addition and Two-photon Lithography - nih.gov -[Link]
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Diastereotopic Protons in 1H NMR Spectroscopy: Examples - masterorganicchemistry.com -[Link]
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Video: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons - jove.com -[Link]
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Exploring the Activity of Peptide Agonists of Class B GPCRs with Sidechain Appendages - wisc.edu -[Link]
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Cyclometalated Platinum(II) Complex-Based Soft Salt with Multistimuli-Responsive Properties - rsc.org -[Link]
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Computational studies explain the CF3 related rotational isomerism of N-(2,2,2-trifluoroethyl) carbamates observed by 13C NMR spectroscopy - digitellinc.com -[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jove.com [jove.com]
- 3. Computational studies explain the CF3 related rotational isomerism of N-(2,2,2-trifluoroethyl) carbamates observed by 13C NMR spectroscopy - American Chemical Society [acs.digitellinc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asset.library.wisc.edu [asset.library.wisc.edu]
- 6. rsc.org [rsc.org]
- 7. Functionalized Three-dimensional Architected Materials via Thiol-Michael Addition and Two-photon Lithography - PMC [pmc.ncbi.nlm.nih.gov]
